molecular formula C21H16 B14715839 1H-Dibenzo(A,H)fluorene CAS No. 23143-01-3

1H-Dibenzo(A,H)fluorene

Cat. No.: B14715839
CAS No.: 23143-01-3
M. Wt: 268.4 g/mol
InChI Key: HAKYSSYZNTVJMP-UHFFFAOYSA-N
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Description

1H-Dibenzo(A,H)fluorene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It consists of three fused benzene rings, forming a unique structure that is of significant interest in various scientific fields. This compound is known for its stability and distinctive chemical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Dibenzo(A,H)fluorene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the iodine-mediated synthesis of benzo[a]fluorenones from yne-enones involves heating the reactants under reflux in acetic acid . This method highlights the versatility of iodine in mediating complex organic transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Dibenzo(A,H)fluorene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.

    Substitution: Reagents like halogens and nitrating agents are often used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield hydrogenated derivatives.

Scientific Research Applications

1H-Dibenzo(A,H)fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Dibenzo(A,H)fluorene exerts its effects involves interactions with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    13H-Dibenzo(A,H)fluorene: Another PAH with a similar structure but different properties.

    Benzo[a]pyrene: A well-known PAH with significant biological activity.

    Fluoranthene: Another PAH with a similar structure but different reactivity.

Uniqueness: 1H-Dibenzo(A,H)fluorene is unique due to its specific structure and stability, which make it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific studies .

Properties

CAS No.

23143-01-3

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1,3,5,7,9,13,16,18,20-nonaene

InChI

InChI=1S/C21H16/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-7,9-12,17H,8,13H2

InChI Key

HAKYSSYZNTVJMP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=C3CC4C=C5C=CC=CC5=CC4=C3C=C2

Origin of Product

United States

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